Aminooxy-PEG8-methane HCl salt Aminooxy-PEG8-methane HCl salt Aminooxy-PEG8-methane HCl salt is a PEG derivative containing an aminooxy group and a methane group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.
Brand Name: Vulcanchem
CAS No.: 2055024-52-5
VCID: VC0518548
InChI: InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCON
Molecular Formula: C17H37NO9
Molecular Weight: 399.48

Aminooxy-PEG8-methane HCl salt

CAS No.: 2055024-52-5

Cat. No.: VC0518548

Molecular Formula: C17H37NO9

Molecular Weight: 399.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminooxy-PEG8-methane HCl salt - 2055024-52-5

Specification

CAS No. 2055024-52-5
Molecular Formula C17H37NO9
Molecular Weight 399.48
IUPAC Name O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Standard InChI InChI=1S/C17H37NO9/c1-19-2-3-20-4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-27-18/h2-18H2,1H3
Standard InChI Key XKXIFMRAUATMHK-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCON
Appearance Solid powder

Introduction

Chemical Identity and Structure

Aminooxy-PEG8-methane HCl salt (CAS: 2055024-52-5) is a water-soluble PEG reagent characterized by its aminooxy functional group and methane terminal group. The compound serves as a specialized linker molecule that enables specific chemical reactions in biological systems. Its chemical structure consists of a polyethylene glycol backbone with eight repeating ethylene oxide units, terminated with an aminooxy group on one end and a methane group on the other. This particular arrangement provides the molecule with its distinctive chemical properties and reactivity profile.

Basic Properties

The fundamental chemical properties of Aminooxy-PEG8-methane HCl salt are summarized in the following table:

PropertyValue
CAS Number2055024-52-5
Molecular FormulaC17H37NO9
Molecular Weight399.48 g/mol
Exact Mass399.25
Elemental AnalysisC, 51.11%; H, 9.34%; N, 3.51%; O, 36.04%
AppearanceSolid powder
Purity>98%
Functional GroupsAminooxy/Methyl

This compound is formally identified by its IUPAC name O-(2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl)hydroxylamine . The chemical structure includes eight PEG units that provide water solubility while maintaining the reactivity of the aminooxy functional group, making it suitable for various bioconjugation applications. The methane terminal group serves as a non-reactive end that can be used for structural purposes in complex chemical designs.

Structural Characterization

The structural features of Aminooxy-PEG8-methane HCl salt can be represented through several notation systems that help researchers identify and work with the compound. These include specialized chemical identifiers such as the InChI Key (XKXIFMRAUATMHK-UHFFFAOYSA-N) and SMILES notation (NOCCOCCOCCOCCOCCOCCOCCOCCOC) . These identifiers are crucial for database searching and consistent compound identification across different research platforms. The aminooxy functional group is the primary reactive site of the molecule, giving it specific chemical properties that are exploited in bioconjugation reactions.

Synthesis and Production

The synthesis of Aminooxy-PEG8-methane HCl salt involves multiple reaction steps that require precise control of conditions to ensure high purity and yield. The production process must be carefully monitored to maintain the integrity of the sensitive aminooxy group while achieving the desired molecular structure.

Synthetic Pathway

The production of Aminooxy-PEG8-methane HCl salt requires careful control of reaction conditions, particularly temperature and pH parameters, to achieve optimal yields and purity. The synthetic pathway typically begins with a PEG backbone that undergoes several modification steps to introduce the aminooxy functionality. Each step in the synthesis requires careful monitoring to prevent side reactions and ensure the integrity of the final product. The resulting compound must be thoroughly characterized using analytical techniques to confirm its structure and purity before use in research applications.

Analytical Characterization

Verification of the compound's identity and purity relies on advanced analytical techniques including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. These methods provide crucial structural information that confirms the successful synthesis of the target molecule. NMR spectroscopy offers insights into the arrangement of atoms within the molecule, while mass spectrometry confirms the exact molecular weight and can detect any impurities present. Together, these analytical approaches ensure that researchers are working with a well-characterized reagent that will perform predictably in experimental settings.

Reactivity and Bioconjugation Applications

Aminooxy-PEG8-methane HCl salt is primarily valued for its specific reactivity profile that makes it particularly useful in bioconjugation chemistry. The aminooxy functional group undergoes selective reactions with carbonyl-containing compounds under mild conditions.

Reaction Mechanisms

The aminooxy group in this compound exhibits strong nucleophilicity toward carbonyl groups, particularly aldehydes and ketones. When the aminooxy group reacts with an aldehyde, it forms a stable oxime bond . This reaction occurs under relatively mild conditions and generates a linkage that is significantly more stable than the corresponding Schiff base formed by simple amines. If a reducing agent is employed during the reaction, the product will be a hydroxylamine linkage instead . This versatility in reaction outcomes allows researchers to tailor the stability and properties of the resulting conjugates according to experimental requirements.

The formation of oxime bonds follows this general reaction:

R-O-NH2 + R'-CHO → R-O-N=CH-R' + H2O

This reaction process is highly selective and proceeds efficiently in aqueous media, making it compatible with biological systems and biomolecules. The resulting oxime bonds demonstrate remarkable stability under physiological conditions while remaining susceptible to cleavage under controlled acidic conditions . This controlled reversibility can be advantageous in certain drug delivery applications where conditional release is desired.

Research Applications and Findings

Aminooxy-PEG8-methane HCl salt has demonstrated significant utility across various research domains, particularly in areas requiring controlled conjugation chemistry. Its applications extend beyond basic research into more applied fields such as drug development.

Drug Delivery Systems

A significant area of research involving Aminooxy-PEG8-methane HCl salt focuses on its applications in drug delivery systems. The PEG component enhances the solubility and biocompatibility of conjugated therapeutic agents, potentially improving their pharmacokinetic profiles. Researchers have explored the use of this compound in creating targeted delivery vehicles that can selectively release drugs at disease sites. The stable oxime linkages formed by the aminooxy group provide controlled attachment points that can be designed to release their cargo under specific physiological conditions.

Protein and Peptide Modification

The aminooxy group's selective reactivity with aldehydes makes it valuable for site-specific modifications of proteins and peptides. This selectivity allows researchers to create well-defined conjugates with predictable properties and preserved biological functions. By introducing aldehyde groups at specific positions in biomolecules (through various chemical or enzymatic methods), researchers can use Aminooxy-PEG8-methane HCl salt to attach labels, drugs, or other functional groups with precise control over the conjugation site.

Practical Considerations for Researchers

When working with Aminooxy-PEG8-methane HCl salt, researchers must consider several practical aspects to ensure experimental success and reproducibility. These considerations span from experimental design to data interpretation.

Reaction Optimization

The efficiency of reactions involving Aminooxy-PEG8-methane HCl salt depends on various factors including pH, temperature, and reagent concentrations. Optimal reaction conditions typically involve slightly acidic pH (4.5-5.5) to catalyze oxime formation without degrading sensitive biomolecules. Temperature control is also critical, with room temperature or slightly elevated temperatures (25-37°C) generally providing good reaction kinetics while preserving the integrity of biological components. Researchers should conduct preliminary optimization studies to determine the specific conditions best suited for their particular applications.

Analytical Verification

Confirming successful conjugation reactions involving Aminooxy-PEG8-methane HCl salt typically requires analytical methods such as mass spectrometry, HPLC, or spectroscopic techniques. These methods can verify both the formation of the desired conjugate and the absence of unwanted side products. For protein conjugates, additional functional assays may be necessary to ensure that the biological activity of the modified protein remains intact after conjugation.

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